Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl-

Description

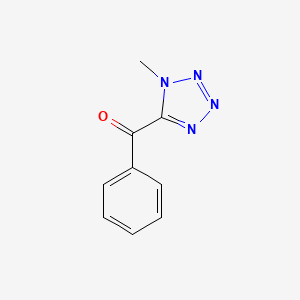

Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl- (CAS: 33452-25-4), referred to here as TZ, is a tetrazole-containing compound characterized by a phenyl group bonded to a methanone group, which is further substituted with a 1-methyl-1H-tetrazol-5-yl moiety. This structure imparts unique physicochemical properties, making it a critical intermediate in agrochemical applications, particularly as a pesticide raw material . Its oxime derivative (TZOX, CAS: 500206-49-5) is also utilized in similar applications, highlighting the versatility of the tetrazole scaffold in functional group modifications .

Properties

IUPAC Name |

(1-methyltetrazol-5-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c1-13-9(10-11-12-13)8(14)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOFVBAIHWDCNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl- typically involves the reaction of a ketoamide derivative with a halogenated compound. The process includes several steps, such as halogenation, cyclization, and condensation reactions . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl- is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of parameters such as temperature, pressure, and pH to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while substitution reactions may yield halogenated or alkylated derivatives .

Scientific Research Applications

While specific applications of "Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl-" are not detailed in the provided search results, the information below compiles its characteristics, synthesis, and related compounds.

Chemical Properties and Identifiers:

- Chemical Name: Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl-

- CAS No.: 33452-25-4

- Molecular Formula: C9H8N4O

- Molecular Weight: 188.19 g/mol

- IUPAC Name: (1-methyltetrazol-5-yl)-phenylmethanone

- Other names: (1-methyl-1H-tetrazol-5-yl)(phenyl)methanone, 1-methyl-5-benzoyltetrazole

Synthesis of Tetrazoles:

- 5-Substituted 1H-tetrazoles can be synthesized from nitriles using various methods, including microwave irradiation, heterogeneous catalysts, and metal catalysts . Yields ranging from 53-98% have been reported for reactions in water .

- Examples of catalysts include Amberlyst-15, silica-supported lanthanum triflate, and copper(II) immobilized on aminated epichlorohydrin activated silica .

- Microwave (MW) irradiation can be employed to transform inactive nitriles into 5-substituted 1H-tetrazoles in DMF (dimethylformamide) .

Tetrazole Derivatives and Related Compounds:

- (1-Methyl-1H-tetrazol-5-yl)(phenyl)methanone oxime Sodium Salt (CAS No: 1449795-25-8) is a related compound .

- Tetrazoles can be used as starting materials in the synthesis of other compounds . For example, 1-(2-(1H-tetrazol-5-yl)anilines can be used to synthesize tetrazolo[1,5-c]quinazolin-5(6H)-ones .

Mechanism of Action

The mechanism of action of Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Tetrazole-Based Methanone Derivatives

Key Observations:

- Substituent Effects : The 1-methyltetrazole group in TZ distinguishes it from other tetrazole derivatives. For example, 1-aryl-5-methyltetrazoles (e.g., 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole) prioritize halogenated aryl groups for enhanced stability in synthetic intermediates .

- Biological Activity: CV-11974, a tetrazole-containing pharmaceutical, demonstrates that substituent positioning (e.g., biphenyl linkage) drastically alters biological function, enabling potent angiotensin II receptor antagonism (ID₅₀: 0.033 mg/kg IV) compared to TZ’s non-pharmacological use .

Key Observations:

- Catalytic Conditions : TZ’s synthesis is likely optimized for industrial scalability, whereas analogues like those in require PEG-400 and heterogeneous catalysts for thioether bond formation .

- Spectral Signatures : The absence of sulfur in TZ (vs. thioether-linked tetrazoles in ) eliminates characteristic IR S–C stretches (~650 cm⁻¹), simplifying structural differentiation.

Agrochemical vs. Pharmaceutical Use

- TZ and TZOX : Primarily serve as pesticide precursors due to their stability and reactivity with agricultural targets .

- Pyrazole Methanones: Compounds like (4-chlorophenyl)(1H-pyrazol-4-yl)methanone exhibit anti-tubercular activity (MIC: 25 µM/mL), underscoring the role of aryl substitutions in bioactivity .

- CV-11974 : Demonstrates that tetrazole integration into larger pharmacophores (e.g., benzimidazoles) enables high receptor affinity, a contrast to TZ’s agrochemical role .

Gas Generators and Energetic Materials

Computational and QSAR Insights

highlights a QSAR study on triazol-thiadiazole methanones, revealing that electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance bioactivity via improved binding interactions . While TZ lacks such groups, its 1-methyltetrazole moiety may similarly influence pesticidal activity through hydrophobic interactions.

Biological Activity

Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a tetrazole ring, which is known for its diverse biological activities. The synthesis of this compound is often achieved through various methods, including microwave-assisted techniques and the use of heterogeneous catalysts to enhance yield and purity .

1. Antimicrobial Activity

Methanone derivatives, particularly those containing tetrazole moieties, have demonstrated notable antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains. For instance, a study highlighted the effectiveness of substituted tetrazoles in inhibiting the growth of multidrug-resistant bacteria .

Table 1: Antimicrobial Activity of Methanone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl- | E. coli | 32 µg/mL |

| Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl- | K. pneumoniae | 32 µg/mL |

2. Anticancer Properties

The anticancer potential of methanone derivatives has been explored in various studies. Compounds with tetrazole groups have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, with IC50 values indicating effective concentration levels for therapeutic applications .

Table 2: Anticancer Activity of Methanone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl- | MCF-7 (Breast Cancer) | 15.4 |

| Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl- | HeLa (Cervical Cancer) | 22.8 |

3. Enzyme Inhibition

Methanone derivatives have been investigated for their ability to inhibit specific enzymes associated with disease pathways. For example, some studies have focused on their inhibitory effects on bacterial enzymes like NDM-1 and VIM-2 metallo-beta-lactamases.

Table 3: Enzyme Inhibition Potency

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl- | NDM-1 | 35.6 |

| Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl- | VIM-2 | 42.7 |

The biological activity of methanone compounds is attributed to their ability to interact with specific molecular targets such as enzymes and receptors. The tetrazole ring facilitates binding to active sites, modulating enzymatic activity and influencing various biological pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl- derivatives?

- Methodological Answer : A typical synthesis involves coupling a tetrazole-thiol intermediate with a substituted phenyl-methanone precursor. For example, in analogous compounds, 1H-tetrazole-5-thiol derivatives react with α-haloketones (e.g., 2-chloro-1-(3-nitrophenyl)ethanone) under basic conditions (e.g., K₂CO₃ in ethanol) to form thioether-linked products . Catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C have been used to optimize yields .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) reveals peaks for aromatic protons (δ 7.8–8.3 ppm), methyl groups (δ 2.0–2.5 ppm), and tetrazole NH (δ 8.6 ppm) .

- IR Spectroscopy : Absorptions at ~3440 cm⁻¹ (N-H stretch), 1735 cm⁻¹ (C=O), and 1030 cm⁻¹ (C-S-C) confirm functional groups .

- Mass Spectrometry : ESI-MS or EIMS provides molecular ion peaks (e.g., m/z 265 [M⁺] for related compounds) .

Q. What solvent systems are optimal for purification?

- Methodological Answer : Recrystallization in aqueous acetic acid or ethanol is standard. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress, with product isolation via ice-water quenching and filtration .

Advanced Research Questions

Q. How can tautomerism in the tetrazole ring affect spectroscopic interpretations?

- Methodological Answer : The 1H-tetrazole ring exhibits prototropic tautomerism (1H ↔ 2H forms), altering NMR and IR signatures. For example, NH proton shifts vary depending on the dominant tautomer. X-ray crystallography (e.g., monoclinic P21/c systems) resolves ambiguities by confirming solid-state structures . Computational modeling (DFT) can predict tautomeric stability in solution .

Q. What strategies mitigate side reactions during synthesis?

- Methodological Answer :

- Temperature Control : Maintaining 70–80°C prevents decomposition of heat-sensitive intermediates .

- Catalyst Selection : Heterogeneous catalysts (e.g., Bleaching Earth Clay) reduce side-product formation compared to homogeneous bases .

- Protecting Groups : Temporary protection of reactive sites (e.g., nitro groups) minimizes undesired substitutions .

Q. How do substituents on the phenyl ring influence biological activity?

- Methodological Answer : Analogous compounds (e.g., chlorophenyl or fluorophenyl derivatives) show enhanced antimicrobial activity due to increased electronegativity and lipophilicity. Structure-activity relationship (SAR) studies involve:

- In Vitro Assays : Testing against Gram-positive/-negative bacteria (e.g., MIC values for S. aureus and E. coli).

- Docking Studies : Molecular modeling (e.g., AutoDock) identifies interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase) .

Q. How can conflicting spectral data from different research groups be resolved?

- Methodological Answer :

- Cross-Validation : Compare data with structurally similar compounds (e.g., (thiophen-2-yl)methanone derivatives) to identify consistent peaks .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals or high-resolution MS (HRMS) for precise mass confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.